molecular formula C17H30N2O3 B11515693 Tert-butyl 2-(cycloheptylcarbamoyl)pyrrolidine-1-carboxylate

Tert-butyl 2-(cycloheptylcarbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B11515693
M. Wt: 310.4 g/mol
InChI Key: DJNILWWJYAFHBB-UHFFFAOYSA-N
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Description

Tert-butyl 2-(cycloheptylcarbamoyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cycloheptyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(cycloheptylcarbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with cycloheptyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

tert-butyl pyrrolidine-1-carboxylate+cycloheptyl isocyanatetert-butyl 2-(cycloheptylcarbamoyl)pyrrolidine-1-carboxylate\text{tert-butyl pyrrolidine-1-carboxylate} + \text{cycloheptyl isocyanate} \rightarrow \text{this compound} tert-butyl pyrrolidine-1-carboxylate+cycloheptyl isocyanate→tert-butyl 2-(cycloheptylcarbamoyl)pyrrolidine-1-carboxylate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the tert-butyl group or the pyrrolidine ring.

    Reduction: Reduction reactions may target the carbamate group, leading to the formation of amines.

    Substitution: The compound can participate in substitution reactions, particularly at the carbamate or pyrrolidine moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine:

  • Explored for its potential pharmacological properties, including its use as a precursor for drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(cycloheptylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites or allosteric sites, thereby modulating the activity of the target proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
  • Tert-butyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate
  • Tert-butyl 2-(cyclohexylcarbamoyl)pyrrolidine-1-carboxylate

Comparison:

  • Structural Differences: The primary difference lies in the substituent attached to the carbamate group (e.g., cycloheptyl vs. methyl or phenyl).
  • Reactivity: The reactivity of these compounds can vary based on the nature of the substituent, affecting their chemical and biological properties.
  • Applications: While all these compounds may be used in organic synthesis, their specific applications can differ based on their unique structural features and reactivity profiles.

Properties

Molecular Formula

C17H30N2O3

Molecular Weight

310.4 g/mol

IUPAC Name

tert-butyl 2-(cycloheptylcarbamoyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H30N2O3/c1-17(2,3)22-16(21)19-12-8-11-14(19)15(20)18-13-9-6-4-5-7-10-13/h13-14H,4-12H2,1-3H3,(H,18,20)

InChI Key

DJNILWWJYAFHBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NC2CCCCCC2

Origin of Product

United States

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